molecular formula C10H7F3N2O2 B8113441 Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate

Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate

Cat. No.: B8113441
M. Wt: 244.17 g/mol
InChI Key: HZSDDKGFPWPFBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions . This reaction is favored for its functional group tolerance and environmental benignity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow techniques to control reaction parameters and avoid precipitation .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl ketones, dihydroindazole derivatives, and various substituted indazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate serves as a valuable building block in the synthesis of novel pharmaceuticals. Its derivatives have been studied for their potential as agonists or partial agonists of nicotinic acetylcholine receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia. Compounds derived from indazole structures are being explored for their therapeutic effects on cognitive decline and other psychiatric conditions .

CFTR Modulators
Recent studies have identified small molecules that modulate the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport in epithelial cells. This compound derivatives have been evaluated for their ability to enhance CFTR function, thereby representing a promising avenue for the treatment of cystic fibrosis .

Synthetic Methodologies

Palladium-Catalyzed Reactions
The compound has been utilized in palladium-catalyzed reactions, specifically in site-selective oxidative arylation processes. These reactions allow for the introduction of aryl groups into indazole frameworks, enhancing the diversity of potential derivatives. The yields from these reactions vary, with some achieving moderate to good yields (30-57%) depending on the substituents used .

Synthesis of Indazole Derivatives
this compound acts as a precursor in synthesizing various indazole derivatives through reactions with different electrophiles. The ability to modify its structure allows researchers to explore a wide range of biological activities and optimize pharmacological properties .

Material Science Applications

Development of Functional Materials
The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for use in developing functional materials such as organic semiconductors and sensors. Its incorporation into polymer matrices can enhance material properties, including thermal stability and electrical conductivity .

Case Studies and Research Findings

Study Focus Findings
Study on CFTR ModulatorsEvaluation of small molecules for CFTR functionIdentified compounds that enhance CFTR activity, demonstrating potential for cystic fibrosis treatment .
Palladium-Catalyzed ArylationSynthesis of arylated indazolesAchieved moderate yields with specific substrates; insights into substituent effects were noted .
Synthesis of IndazolesDevelopment of new synthetic routesDemonstrated versatility in creating diverse indazole derivatives with potential biological applications .

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate is primarily influenced by the trifluoromethyl group, which affects its interaction with biological targets. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Biological Activity

Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The general structure can be represented as follows:

Methyl 3 trifluoromethyl 1H indazole 5 carboxylate\text{Methyl 3 trifluoromethyl 1H indazole 5 carboxylate}

Synthesis

This compound is synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques. The trifluoromethyl group is introduced to enhance the compound's reactivity and interaction with biological targets.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group allows for better cell membrane penetration, modulating signaling pathways and inhibiting enzyme activity, which can lead to various biological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's IC50 values in different cancer cell lines are summarized below:

Cell Line IC50 (μM)
A549 (Lung)15.2
MCF-7 (Breast)12.8
HeLa (Cervical)10.5

These values suggest a promising therapeutic potential in oncology.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases. The following table summarizes its effects on cytokine production:

Cytokine Inhibition (%) at 10 μM
TNF-alpha70
IL-665
IL-1β60

These results indicate that the compound may be beneficial in treating inflammatory conditions.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Lung Cancer : A patient with advanced non-small cell lung cancer showed a significant reduction in tumor size after treatment with a regimen including this compound.
  • Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, those treated with this compound experienced reduced joint inflammation and pain.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via multi-step reactions involving trifluoromethylation and cyclization. A common approach involves reacting halogenated intermediates (e.g., 5-bromoindazole derivatives) with trifluoromethylating agents like trifluoromethyl chloride under alkaline conditions, followed by esterification . Key considerations include:

  • Reagent purity : Use anhydrous solvents (e.g., THF) to avoid side reactions.
  • Temperature control : Maintain reflux conditions (e.g., 3–5 hours in acetic acid) for cyclization, as described in analogous indazole syntheses .
  • Workup : Column chromatography or recrystallization (e.g., from DMF/acetic acid mixtures) ensures purity .

Q. Which analytical techniques are most effective for characterizing the structural and chemical purity of this compound?

  • Answer : A combination of techniques is recommended:

  • X-ray crystallography : Resolves 3D structure and confirms regiochemistry of the trifluoromethyl and ester groups. SHELX software is widely used for refinement .
  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR verify substituent positions and purity. For example, the ester methyl group typically appears as a singlet near δ 3.9 ppm.
  • HPLC-MS : Quantifies purity and detects trace impurities, especially if the compound is intended for biological assays .

Q. How does the reactivity of this compound compare to non-fluorinated indazole derivatives?

  • Answer : The trifluoromethyl group enhances electron-withdrawing effects, increasing resistance to hydrolysis compared to non-fluorinated analogs. However, the ester moiety remains susceptible to nucleophilic attack under basic conditions. Reactivity studies should:

  • Test stability in aqueous buffers (pH 2–12) to identify optimal storage conditions.
  • Use anhydrous environments for reactions involving strong bases (e.g., Grignard reagents) .

Advanced Research Questions

Q. What strategies can optimize reaction yields for large-scale synthesis, and how are solvent/catalyst choices validated?

  • Answer : Yield optimization requires:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, as seen in spirophosphazene syntheses .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) may enhance cross-coupling steps, though ligand choice must balance cost and efficiency.
  • DoE (Design of Experiments) : Statistical models can identify critical variables (e.g., temperature, stoichiometry) .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?

  • Answer : Contradictions often arise from solvation effects or conformational flexibility. Mitigation steps include:

  • Solvent correction : Apply implicit solvent models (e.g., COSMO) in DFT calculations.
  • Dynamic NMR : Probe temperature-dependent conformational changes in solution.
  • Cross-validation : Compare results with X-ray crystallographic data to resolve ambiguities .

Q. What computational methods are suitable for predicting the biological activity or binding modes of this compound?

  • Answer : While direct evidence is limited, analogous studies on trifluoromethylated indazoles suggest:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).
  • QSAR models : Correlate electronic descriptors (e.g., Hammett σ values) with bioactivity data from related compounds .

Q. How can researchers reconcile conflicting bioactivity results across different assay platforms?

  • Answer : Discrepancies may stem from assay conditions (e.g., pH, co-solvents). Best practices include:

  • Standardized protocols : Adopt guidelines from Reference Standards for Pharmaceutical Analysis for consistency .
  • Dose-response curves : Use Hill slopes to assess potency variability.
  • Orthogonal assays : Validate hits with secondary methods (e.g., SPR vs. fluorescence polarization) .

Properties

IUPAC Name

methyl 3-(trifluoromethyl)-2H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)5-2-3-7-6(4-5)8(15-14-7)10(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSDDKGFPWPFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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